1-Ethynylcyclohexyl ethylcarbamate
Description
1-Ethynylcyclohexyl ethylcarbamate (CAS: 126-52-3), also known as ethinamate, is a carbamate derivative characterized by a cyclohexane ring substituted with an ethynyl group at the 1-position and an ethylcarbamate moiety . It is clinically recognized as a short-acting sedative-hypnotic agent, marketed under trade names such as Valmid® and Valamin® . The compound’s structure (C₉H₁₃NO₂) combines a rigid cyclohexane backbone with a terminal ethynyl group, which confers unique steric and electronic properties. Its mechanism of action involves modulation of GABA receptors, though with lower potency compared to barbiturates .
Properties
CAS No. |
100054-86-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.262 |
IUPAC Name |
(1-ethynylcyclohexyl) N-ethylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(8-6-5-7-9-11)14-10(13)12-4-2/h1H,4-9H2,2H3,(H,12,13) |
InChI Key |
MRDYJSKKLDHNBF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1(CCCCC1)C#C |
Synonyms |
Carbamic acid, ethyl-, 1-ethynylcyclohexyl ester (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Ethynylcyclohexyl Ethylcarbamate and Related Compounds
- Ethyl carbamate (urethan): A simpler analogue with documented carcinogenicity due to metabolic conversion to urethane . Unlike ethinamate, it lacks the cyclohexane backbone, reducing steric hindrance and increasing reactivity.
- N-(1-Ethynylcyclohexyl)formamide : Synthesized via formylation of ethynylcyclohexylamine . The absence of the ethylcarbamate group reduces sedative effects but retains cyclohexane rigidity.
- Marine ethylcarbamates: Compounds like ethyl 3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)-propylcarbamate exhibit brominated aromatic rings, enhancing antimicrobial activity compared to ethinamate.
Pharmacological and Metabolic Differences
Table 2: Pharmacological and Metabolic Profiles
- Ethinamate : Metabolized in vitro via microsomal oxidation to 1-ethynylcyclohexane-trans-1,2-diol, a less active metabolite . Its short half-life minimizes accumulation risks.
- Ethyl carbamate: Metabolized to urethane, a DNA-alkylating agent linked to liver tumors . This contrasts sharply with ethinamate’s non-genotoxic profile (negative BlueScreen assay) .
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